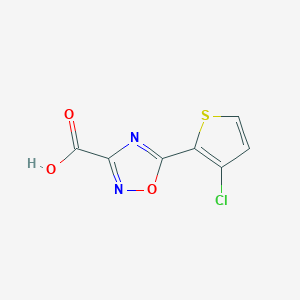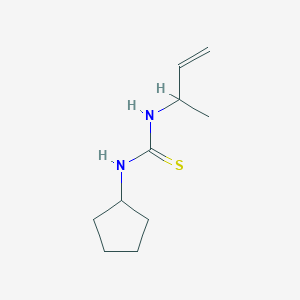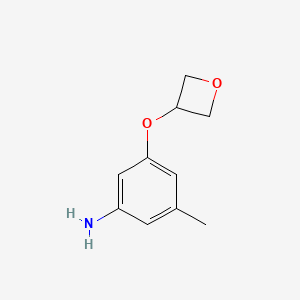
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of 3-chlorothiophene-2-carboxylic acid: This can be achieved by the oxidation of 3-chlorothiophene-2-carboxaldehyde using oxidizing agents such as potassium permanganate or sodium chlorite.
Cyclization to form the oxadiazole ring: The carboxylic acid is then reacted with hydrazine derivatives under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thiophenes.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thiophenes.
Aplicaciones Científicas De Investigación
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application:
Biological Activity: The compound interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Properties: In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as 3-chlorothiophene-2-carboxylic acid and 2,5-dichlorothiophene.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 5-phenyl-1,2,4-oxadiazole.
Uniqueness
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H3ClN2O3S |
|---|---|
Peso molecular |
230.63 g/mol |
Nombre IUPAC |
5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
Clave InChI |
DSTGGVYTFZTVRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Cl)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
